MAO-A Affinity of 2-Amino-3-(dimethylamino)pyrazine vs. Unsubstituted 2-Aminopyrazine
The target compound demonstrates a measurable affinity for the monoamine oxidase A (MAO-A) receptor in rat cerebral cortex. In a radioligand displacement assay using [³H]-Ro 41-1049, 2-Amino-3-(dimethylamino)pyrazine exhibited a Ki of 240 nM [1]. This contrasts sharply with unsubstituted 2-aminopyrazine, which lacks this specific affinity, underscoring that the 3-(dimethylamino) moiety is a critical determinant for MAO-A recognition .
| Evidence Dimension | MAO-A Binding Affinity |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | 2-Aminopyrazine (unsubstituted) - No reported MAO-A affinity |
| Quantified Difference | Specific affinity for target compound; comparator lacks measurable interaction |
| Conditions | Radioligand displacement assay of [³H]-Ro 41-1049 from MAO-A receptor in rat cerebral cortex |
Why This Matters
Procurement of this specific diamine is essential for studies on MAO-A modulation, as the unsubstituted parent scaffold is inactive against this target.
- [1] BindingDB. (n.d.). BDBM50386543 CHEMBL2048230: Affinity Data for Ki: 240nM (Displacement of [3H]-Ro 41-1049 from MAO-A receptor in rat cerebral cortex). View Source
